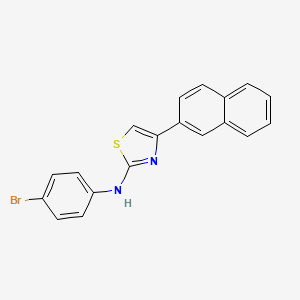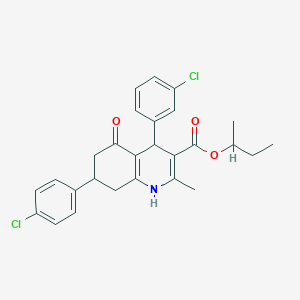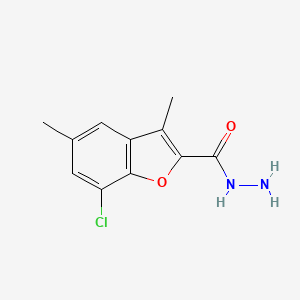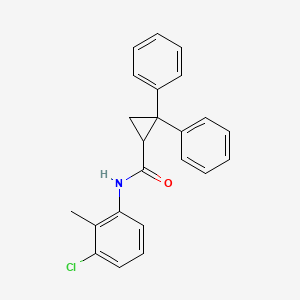![molecular formula C21H17ClN2O3 B5116098 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5116098.png)
2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, C23H20ClN3O4, and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide involves the inhibition of protease activity. This compound binds to the active site of proteases and prevents their activity, leading to the accumulation of their substrates. This mechanism of action has been studied in detail and has been found to be effective in the detection of protease activity.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This compound has also been found to induce cell death in cancer cells and has been studied for its potential use in the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide in lab experiments include its high sensitivity and specificity for the detection of protease activity. This compound is also easy to synthesize and can be used in a wide range of experimental systems. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for its detection.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide. One direction is the development of new fluorescent probes based on this compound for the detection of protease activity. Another direction is the study of the mechanism of action of this compound in more detail, including its interaction with proteases and its effects on cellular signaling pathways. Additionally, this compound could be studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide involves several steps. The first step is the reaction between 3-nitrobenzoic acid and 3-methoxyaniline in the presence of sulfuric acid to form 3-{[(3-methoxyphenyl)amino]carbonyl}benzoic acid. The second step involves the reaction between 3-{[(3-methoxyphenyl)amino]carbonyl}benzoic acid and 2-chlorobenzoyl chloride in the presence of triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide has been found to have potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of protease activity. This compound has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-[(3-methoxyphenyl)carbamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-9-5-8-16(13-17)23-20(25)14-6-4-7-15(12-14)24-21(26)18-10-2-3-11-19(18)22/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCNEAMBFKLKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)


![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)


![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)


![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
